molecular formula C13H12O6 B3008474 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 314745-57-8

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B3008474
CAS No.: 314745-57-8
M. Wt: 264.233
InChI Key: BDJZAKFLBOEMNK-UHFFFAOYSA-N
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Description

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative of significant interest in chemical and pharmaceutical research. This compound features a benzofuran core structure substituted with a methyl group at the 2-position and a complex, polar 1-carboxyethoxy chain at the 5-position, which enhances its potential for forming diverse chemical interactions and bonds. As a multifunctional organic building block, its primary research application lies in the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers, which are explored for their capabilities in extracting organic compounds from environmental samples . In biological research, while specific studies on this exact methyl-substituted analogue are not available, closely related benzofuran compounds demonstrate a range of pharmacological activities. These structurally similar derivatives have been studied for their potential interactions with ionotropic and metabotropic receptors in the central nervous system and have shown promise in preliminary investigations for antimicrobial and anticancer properties . The mechanism of action for such compounds typically involves the interaction with specific enzymatic targets or cellular receptors, potentially leading to the induction of apoptosis or cell cycle arrest in pathological cell lines. Researchers value this chemical for its versatility as a precursor in developing new materials and for probing biological pathways. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1-carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-6-11(13(16)17)9-5-8(3-4-10(9)19-6)18-7(2)12(14)15/h3-5,7H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZAKFLBOEMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves the reaction of 2-methylbenzofuran with ethyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carboxyethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of ethers or esters

Scientific Research Applications

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Benzofuran Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
This compound Not specified C₁₃H₁₂O₇ 280.23 - 2-Me, 5-OCH₂CO₂H, 3-CO₂H Dicarboxylic acid; moderate solubility -
5-[(4-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (BC04869) 300674-16-2 C₁₇H₁₃FO₄ 300.28 - 2-Me, 5-OCH₂(4-F-C₆H₄), 3-CO₂H High lipophilicity (fluorophenyl group)
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate 314745-59-0 C₁₄H₁₃NO₄ 259.26 - 2-Me, 5-OCH₂CN, 3-CO₂Et High XLogP3 (2.7); ester form
5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid 300674-03-7 C₁₆H₁₂O₄ 268.27 - 2-Ph, 5-OMe, 3-CO₂H Aromatic bulk (phenyl group)
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid 1105191-98-7 C₁₄H₁₂NO₄ 259.25 - 2,3-Dihydrobenzofuran (saturated ring), 5-isoxazole-3-CO₂H Reduced aromaticity; planar isoxazole
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 842-39-7 C₁₄H₁₄O₅ 262.26 - 2-Me, 5-OAc, 3-CO₂Et Ester derivatives; higher volatility

Structural and Functional Group Analysis

Substituent Effects on Solubility and Lipophilicity: The 1-carboxyethoxy group in the target compound introduces a polar carboxylic acid side chain, enhancing water solubility compared to lipophilic groups like the 4-fluorophenyl methoxy in BC04869 . Ester derivatives (e.g., ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate) exhibit higher XLogP3 values (2.7 vs. ~1–2 for carboxylic acids), indicating greater lipophilicity .

The phenyl group in 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid adds steric bulk, which may hinder interactions with biological targets compared to smaller substituents .

Biological Activity

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid (CAS No. 314745-57-8) is a synthetic organic compound belonging to the benzofuran class, characterized by its unique molecular structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H12O6
  • Molar Mass : 264.23 g/mol
  • Density : 1.411 g/cm³ (predicted)
  • Boiling Point : 486.4 °C (predicted)
  • pKa : 3.17 (predicted)
PropertyValue
Molecular FormulaC13H12O6
Molar Mass264.23 g/mol
Density1.411 g/cm³
Boiling Point486.4 °C
pKa3.17

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylbenzofuran with ethyl chloroformate in the presence of a base such as triethylamine or pyridine, followed by hydrolysis. The reaction conditions often include:

  • Solvent : Dichloromethane or tetrahydrofuran
  • Temperature : Room temperature to reflux conditions

This synthetic route allows for the efficient production of the compound, which is crucial for subsequent biological evaluations.

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary research has explored the anticancer properties of this compound, with findings indicating that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to alterations in cellular functions, contributing to its observed antimicrobial and anticancer activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent .
  • Anticancer Research :
    • In vitro studies on human cancer cell lines showed that this compound induced apoptosis in breast cancer cells, with IC50 values ranging from 20 to 30 µM. The study suggested that it may act through the activation of caspase pathways .
  • Mechanistic Insights :
    • Research exploring the molecular mechanisms indicated that the compound may inhibit specific kinases involved in cell cycle regulation, further supporting its potential use in cancer therapy .

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